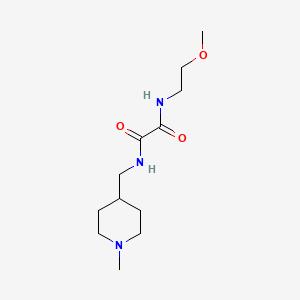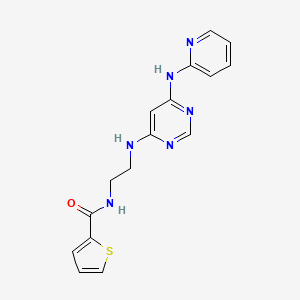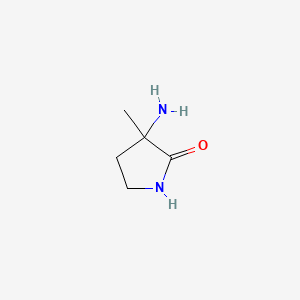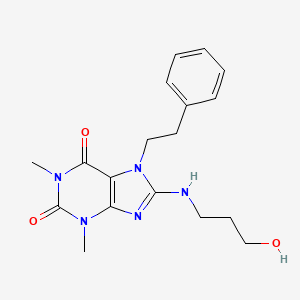
N-(2-metil-1,3-benzotiazol-6-il)-1,2-oxazol-5-carboxamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide is a compound that has garnered attention in recent years due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain proteins involved in immune cell activation. The structure of this compound includes a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms, and an isoxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms .
Aplicaciones Científicas De Investigación
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound is studied for its potential to modulate immune responses by inhibiting specific proteins involved in immune cell activation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating autoimmune diseases and certain types of cancer.
Industry: It is used in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to exhibit a wide range of biological activities . They have been used as antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . The specific targets often depend on the exact structure of the compound and its functional groups.
Mode of Action
It’s worth noting that the thiazole ring, a key structural component of this compound, is known to interact with various biological targets through different mechanisms . The exact mode of action would depend on the specific biological target and the environmental context within the organism.
Biochemical Pathways
Thiazole derivatives have been found to impact a variety of biochemical pathways, often related to their biological targets . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase enzymes, impacting the synthesis of prostaglandins and other mediators of inflammation .
Pharmacokinetics
The compound is a solid at room temperature, with a predicted melting point of 18713° C and a predicted boiling point of 4861° C at 760 mmHg . Its density is predicted to be 1.3 g/cm^3 . These properties could influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
Thiazole derivatives have been found to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . The specific effects would depend on the compound’s mode of action and its interaction with its biological targets.
Action Environment
For instance, the compound is stable at room temperature , suggesting that it could be stable in a variety of environmental conditions.
Métodos De Preparación
The synthesis of N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide typically involves the condensation of carbon disulfide with α-aminonitriles to form 2-mercapto-5-amino thiazoles . These thiazoles can then be further modified to introduce the isoxazole ring. Industrial production methods often involve multi-step synthesis processes that require precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts .
Análisis De Reacciones Químicas
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring, where the sulfur atom can be replaced by other nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction can yield thiols or amines .
Comparación Con Compuestos Similares
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide can be compared with other similar compounds, such as:
Sulfathiazole: An antimicrobial drug that also contains a thiazole ring.
Ritonavir: An antiretroviral drug with a thiazole ring structure.
Abafungin: An antifungal drug that includes a thiazole ring.
What sets N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide apart is its unique combination of thiazole and isoxazole rings, which confer specific chemical and biological properties that are not found in other compounds .
Propiedades
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O2S/c1-7-14-9-3-2-8(6-11(9)18-7)15-12(16)10-4-5-13-17-10/h2-6H,1H3,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRZLMGAGEQUVMI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-ethyl-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2365735.png)

![5-{1-[(4-Methylphenoxy)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2365740.png)
![2-Chloro-N-[5-oxo-1-(2-phenylcyclopropyl)pyrrolidin-3-yl]propanamide](/img/structure/B2365741.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)


